molecular formula C10H8BrN B1287623 4-Bromo-6-methylquinoline CAS No. 1070879-23-0

4-Bromo-6-methylquinoline

Cat. No.: B1287623
CAS No.: 1070879-23-0
M. Wt: 222.08 g/mol
InChI Key: UMYVTXZXVRDOMW-UHFFFAOYSA-N
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Description

4-Bromo-6-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a bromine atom at the 4th position and a methyl group at the 6th position of the quinoline ring imparts unique chemical properties to this compound.

Scientific Research Applications

4-Bromo-6-methylquinoline has several applications in scientific research:

Mechanism of Action

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It is an essential segment of both natural and synthetic compounds .

Safety and Hazards

The safety information for 4-Bromo-6-methylquinoline includes hazard statements H302 - H318 and precautionary statements P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used extensively in the treatment of various infections and diseases . The focus of current research is to synthesize functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylquinoline can be achieved through various methods. One common approach involves the bromination of 6-methylquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, employing continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products:

Properties

IUPAC Name

4-bromo-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYVTXZXVRDOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615915
Record name 4-Bromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-23-0
Record name Quinoline, 4-bromo-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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